

An In-depth Technical Guide to Trifluoromethanesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B588936

[Get Quote](#)

Introduction

Trifluoromethanesulfonyl chloride, commonly known as triflyl chloride, is a highly reactive organosulfur compound with the chemical formula $\text{CF}_3\text{SO}_2\text{Cl}$.^{[1][2]} Identified by its CAS number 421-83-0, it is a cornerstone reagent in modern organic synthesis, particularly valued for its potent electrophilic nature.^{[1][3]} This guide provides a comprehensive overview of its properties, synthesis, key reactions, and handling protocols, tailored for researchers, scientists, and professionals in the field of drug development. Its utility stems from the trifluoromethanesulfonyl (triflyl) group's exceptional ability to function as a leaving group, facilitating a wide range of chemical transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).^{[2][4]}

Physicochemical and Spectroscopic Properties

Trifluoromethanesulfonyl chloride is a colorless to pale yellow liquid with a pungent odor.^{[1][3][5]} It is a highly reactive compound, particularly sensitive to moisture, with which it reacts vigorously.^{[1][2]}

Physical and Chemical Data

The key quantitative properties of trifluoromethanesulfonyl chloride are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	CClF ₃ O ₂ S	[3][6]
Molecular Weight	168.52 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1][7][8]
Melting Point	-26 °C	[7][9]
Boiling Point	29-32 °C (lit.)	[7][10]
Density	1.583 g/mL at 25 °C (lit.)	[7][10]
Refractive Index (n ²⁰ /D)	1.334 (lit.)	[10]
Vapor Pressure	10.36 psi (714.1 hPa) at 20 °C	[7][9]
Solubility	Soluble in anhydrous aprotic solvents (e.g., dichloromethane, THF, diethyl ether). Reacts vigorously with water.	[2][3][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of trifluoromethanesulfonyl chloride. While raw spectra are beyond the scope of this guide, the key identifiers and available spectral data are listed below.

Spectroscopic Data	Identifiers and Notes	Reference(s)
SMILES	FC(F)(F)S(Cl)(=O)=O	[3]
InChI	InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5	[3]
InChIKey	GRGCWBWNLSTIEN-UHFFFAOYSA-N	[3]
Mass Spectrometry (MS)	Data available in the NIST/EPA/NIH Mass Spectral Library.	[12]
¹ H NMR	Spectral data is available from various sources.	[13]
¹³ C NMR	Spectral data is available from various sources.	[14]
Infrared (IR)	Authentic IR spectrum data is available.	[15]
Raman	Raman spectral data is available.	[14]

Synthesis and Purification

Trifluoromethanesulfonyl chloride can be synthesized through several methods, typically involving the chlorination of a trifluoromethanesulfonic acid precursor.

Common Synthesis Routes

- From Trifluoromethanesulfonic Acid and Thionyl Chloride: A common laboratory-scale method involves reacting trifluoromethanesulfonic acid with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[6][16]
- From Trifluoromethanesulfonic Acid and Phosphorus Pentachloride: A traditional method uses phosphorus pentachloride as the chlorinating agent.[17] This reaction produces phosphoryl chloride as a byproduct.

- From Trifluoromethanesulfonic Acid, Phosphorous Trichloride, and Chlorine: An alternative high-yield method involves the reaction of trifluoromethanesulfonic acid with phosphorous trichloride and chlorine gas.[18][19]
- Electrochemical Synthesis: An emerging method uses sodium trifluoromethanesulfonate as the raw material, which undergoes an electrode reaction to form the desired product.[17] This approach is considered more environmentally friendly.[17]

Detailed Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative procedure for the synthesis of trifluoromethanesulfonyl chloride.[6]

Materials:

- Trifluoromethanesulfonic acid (150g, 1 mol)
- Thionyl chloride (435 mL, 6 mol)
- N,N-dimethylformamide (DMF) (7.36g, 0.1 mol)
- Reactor equipped with a thermometer, distillation device, and mechanical stirrer
- Ice bath

Procedure:

- Charge the reactor with trifluoromethanesulfonic acid (150g, 1 mol).
- Cool the reactor in an ice bath and slowly add thionyl chloride (435 mL, 6 mol).
- Add the catalyst, N,N-dimethylformamide (7.36g, 0.1 mol).
- Slowly allow the mixture to warm to room temperature and stir for 30 minutes.
- Heat the reaction mixture to 40°C and continue stirring for 12 hours.

- After the reaction is complete, allow the mixture to cool to room temperature.
- Purify the product by vacuum distillation to obtain trifluoromethanesulfonyl chloride.[6]

Key Reactions in Drug Development

Triflyl chloride is a versatile reagent primarily used for two key types of transformations: sulfonylation and trifluoromethylation.[20]

Sulfonylation Reactions: Formation of Triflates and Sulfonamides

The high reactivity of the S-Cl bond makes triflyl chloride an excellent electrophilic sulfonylating agent.[1]

- Triflate Formation: It reacts readily with alcohols and phenols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form trifluoromethanesulfonates (triflates). [2][21] The triflate group (-OTf) is one of the most effective leaving groups in organic chemistry, making it invaluable for subsequent nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille).[2][4][11] This activation of alcohols is a critical step in synthesizing complex pharmaceutical intermediates.[2]
- Sulfonamide Formation: The reaction with primary or secondary amines yields trifluoromethanesulfonamides (triflamides).[11][20][21] The sulfonamide functional group is a key structural component in a wide range of pharmaceutical drugs, imparting specific biological activities.[20]

Caption: General sulfonylation reactions of triflyl chloride.

Trifluoromethylation Reactions

Under certain conditions, often involving transition metal catalysis or photoredox catalysis, triflyl chloride can serve as a source of the trifluoromethyl (CF_3) radical.[11][20] The introduction of a CF_3 group into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity, making this a powerful strategy in drug design.[20][22] For example, it can be used in coupling reactions with aryl halides to generate trifluoromethylaromatic compounds. [20]

Experimental Protocols

The following are generalized protocols for common applications of trifluoromethanesulfonyl chloride. Researchers should adapt these procedures to their specific substrates and scales.

Protocol for Triflate Synthesis from an Alcohol

Objective: To convert a primary or secondary alcohol into a triflate, activating it for subsequent reactions.

Materials:

- Alcohol substrate (1 equivalent)
- Anhydrous dichloromethane (DCM) as solvent
- Pyridine or triethylamine (1.5 equivalents)
- Trifluoromethanesulfonyl chloride (1.2 equivalents)
- Anhydrous conditions (nitrogen or argon atmosphere)

Procedure:

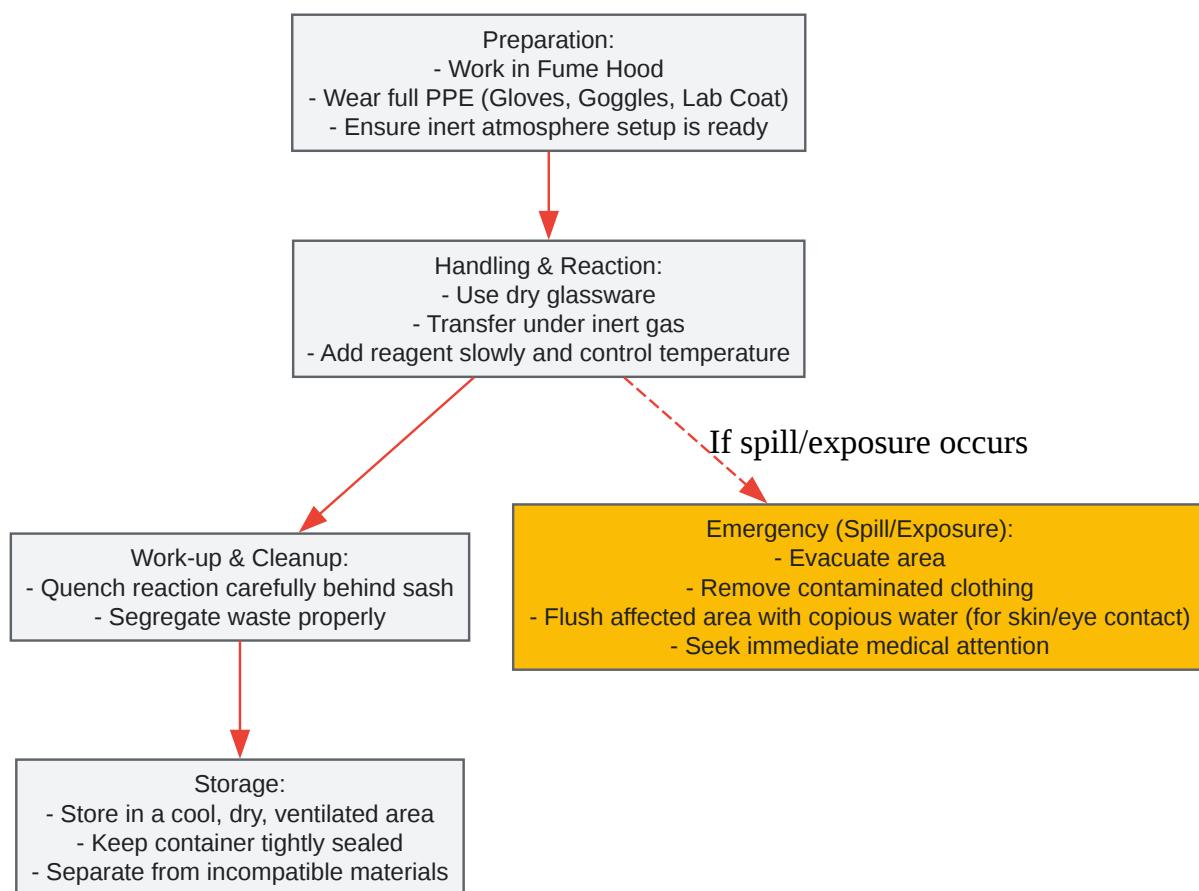
- Dissolve the alcohol substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add the base (e.g., pyridine) to the stirred solution.
- Add trifluoromethanesulfonyl chloride dropwise via syringe. A white precipitate (pyridinium hydrochloride) will form.
- Allow the reaction to stir at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude triflate is often used immediately in the next step due to potential instability, but can be purified by flash chromatography on silica gel if necessary.

Caption: Experimental workflow for triflate synthesis.

Safety and Handling

Trifluoromethanesulfonyl chloride is a hazardous chemical that requires strict safety protocols.


Hazard Summary

- Corrosivity: Causes severe skin burns and eye damage.[3][5] It is classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1.[5]
- Reactivity: Reacts vigorously and sometimes violently with water and protic solvents, releasing corrosive hydrogen chloride (HCl) gas and trifluoromethanesulfonic acid (a superacid).[2][3][5]
- Toxicity: Toxic if inhaled or ingested.[3] It is also a lachrymator, meaning it irritates the eyes and causes tears.[5][9]

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[1][5]
- Ventilation: Handle exclusively in a well-ventilated chemical fume hood.[1][5]
- Anhydrous Conditions: All reactions and transfers must be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent violent reactions with moisture.[1][2]

- Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials like water, strong bases, and oxidizing agents.[\[1\]](#) The recommended storage temperature is typically 2-8°C.[\[9\]](#) Containers should be tightly sealed and corrosion-resistant.[\[1\]](#)
- Spills: In case of a spill, evacuate the area. Use personal protective equipment. Absorb spillage with dry, inert material (e.g., sand, vermiculite) and collect for disposal. Do not use water.[\[23\]](#)

[Click to download full resolution via product page](#)

Caption: Safety and handling workflow for triflyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Trifluoromethanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 421-83-0 CAS MSDS (Trifluoromethanesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Trifluoromethanesulfonyl chloride | 421-83-0 [chemicalbook.com]
- 11. CF₃SO₂X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF₃SO₂Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethanesulfonyl chloride [webbook.nist.gov]
- 13. Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR [m.chemicalbook.com]
- 14. spectratabase.com [spectratabase.com]
- 15. Trifluoromethanesulfonyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. chembk.com [chembk.com]
- 17. Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 18. EP1016655B1 - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]

- 19. US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]
- 20. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 21. nbinno.com [nbinno.com]
- 22. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 23. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trifluoromethanesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588936#properties-of-trifluoromethanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com